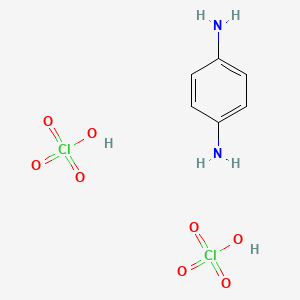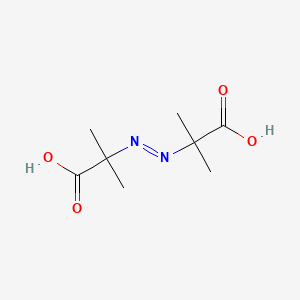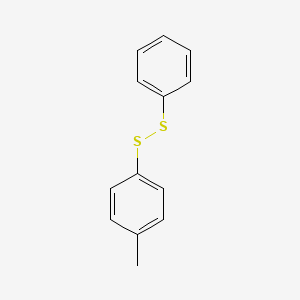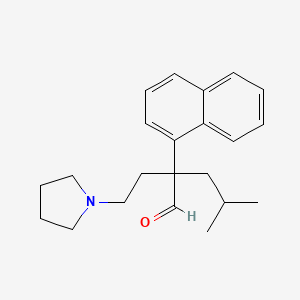
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound with the molecular formula C22H29NO and a molecular weight of 323.47 . This compound is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a pyrrolidinoethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves multiple steps, typically starting with the preparation of naphthaleneacetaldehyde. The synthetic route often includes the following steps:
Formation of Naphthaleneacetaldehyde: This can be achieved through the oxidation of naphthalene with suitable oxidizing agents.
Introduction of Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Addition of Pyrrolidinoethyl Group: The final step involves the addition of the pyrrolidinoethyl group through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound has a similar naphthalene ring structure but differs in the functional groups attached to it.
1-Naphthaleneacetaldehyde, alpha,alpha-bis(2-pyrrolidinoethyl)-: This compound has two pyrrolidinoethyl groups instead of one, leading to different chemical properties and reactivity.
The uniqueness of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30120-85-5 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C22H29NO/c1-18(2)16-22(17-24,12-15-23-13-5-6-14-23)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-11,17-18H,5-6,12-16H2,1-2H3 |
InChI Key |
PJJULRDQKDDAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


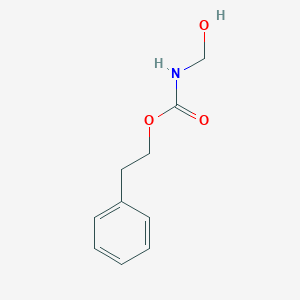
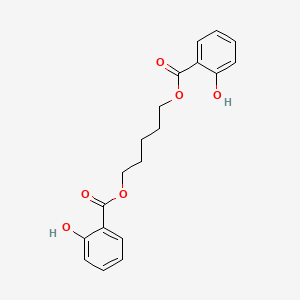
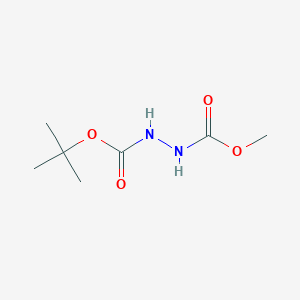
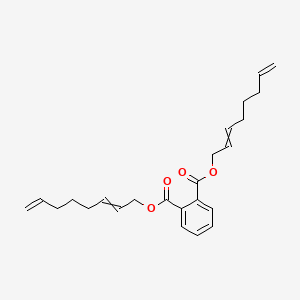
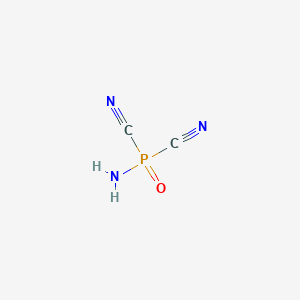

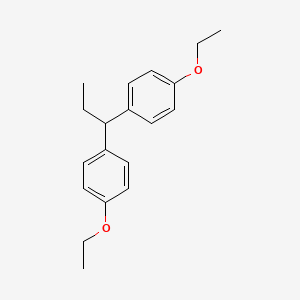


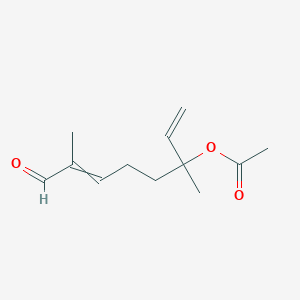
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
